Oseltamivir Acid Hydrochloride

Description

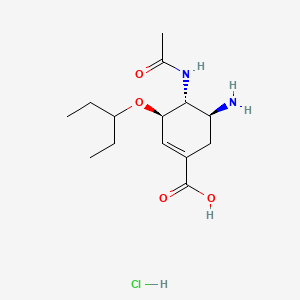

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMMOBYSNFNOE-LUHWTZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oseltamivir Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (B103847), administered as the phosphate (B84403) salt (Oseltamivir Acid Hydrochloride), is a cornerstone of antiviral therapy for influenza A and B viruses. Marketed under the trade name Tamiflu®, it is a potent and selective inhibitor of the viral neuraminidase (NA) enzyme, a critical component in the influenza virus life cycle. This technical guide provides a comprehensive overview of the core mechanism of action of oseltamivir, its active metabolite oseltamivir carboxylate, and the molecular interactions that underpin its therapeutic effect. The guide also delves into the development of resistance, experimental protocols for assessing its activity, and the interplay with host cell signaling pathways.

Core Mechanism of Action

Oseltamivir is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active state.[1] Following oral administration, oseltamivir phosphate is readily absorbed and extensively converted by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate.[1] This active form is a competitive inhibitor of the influenza virus neuraminidase enzyme.[2]

The primary function of the neuraminidase enzyme is to cleave sialic acid residues from glycoconjugates on the surface of infected host cells and from the newly formed viral particles.[2] This enzymatic activity is crucial for the release of progeny virions from the infected cell, preventing their aggregation at the cell surface and facilitating their spread to new host cells.[3]

Oseltamivir carboxylate is a sialic acid analogue that binds with high affinity to the active site of the neuraminidase enzyme. By occupying this site, it prevents the enzyme from cleaving sialic acid, thereby trapping the newly formed virions on the surface of the infected cell and inhibiting their release. This action effectively halts the spread of the infection within the respiratory tract.[2][3]

Molecular Interactions and Binding Kinetics

The efficacy of oseltamivir carboxylate is rooted in its precise interaction with the highly conserved active site of the neuraminidase enzyme. The binding is characterized by a complex network of hydrogen bonds and van der Waals interactions with key amino acid residues.

Quantitative Inhibition Data

The inhibitory activity of oseltamivir carboxylate is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values vary depending on the influenza virus strain and subtype.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Oseltamivir Carboxylate IC50 (nM) | Oseltamivir Carboxylate Ki (nM) | Reference(s) |

| Influenza A (Wild-Type) | ||||

| A/H1N1 | N1 | 0.92 - 1.54 | ~0.32 | [4][5][6] |

| A/H3N2 | N2 | 0.43 - 0.67 | ~0.1 - 0.5 | [4][5][6] |

| Influenza B (Wild-Type) | 2.02 - 13 | Not Widely Reported | [4][5] | |

| Resistant Strains | ||||

| A/H1N1 (H275Y) | N1 | >300-fold increase | >750-fold increase | [6][7] |

| A/H3N2 (E119V) | N2 | >50-fold increase | Not Widely Reported | [6] |

| A/H3N2 (R292K) | N2 | >10,000-fold increase | Not Widely Reported | [6] |

Note: IC50 and Ki values can vary depending on the specific assay conditions and virus isolates used.

Viral Replication and Neuraminidase Inhibition Workflow

The following diagram illustrates the influenza virus replication cycle and the specific point of intervention by oseltamivir.

Host Cell Signaling Pathways

Influenza virus infection triggers a complex array of host cell signaling pathways, some of which are beneficial for viral replication, while others are part of the host's antiviral response. The neuraminidase protein itself has been shown to influence host cell signaling. For instance, NA can interact with host cell proteins like the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), leading to the activation of the Src/Akt signaling pathway, which promotes cell survival and can enhance viral replication.[8]

The inhibition of neuraminidase by oseltamivir, by preventing the release of new virions, may indirectly modulate the host's response to the ongoing infection. By limiting viral spread, oseltamivir can reduce the overall inflammatory response and cytokine production that are hallmarks of severe influenza.

The following diagram depicts a simplified overview of a host cell signaling pathway potentially influenced by neuraminidase activity.

Experimental Protocols

Neuraminidase Inhibition (MUNANA) Assay

This fluorescence-based assay is a standard method for determining the inhibitory activity of compounds against influenza neuraminidase.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of MUNANA substrate.

-

Prepare serial dilutions of oseltamivir carboxylate (or other inhibitors).

-

Prepare a standardized amount of influenza virus containing neuraminidase.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted inhibitor to the wells.

-

Add the virus preparation to each well.

-

Incubate at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop solution (e.g., a high pH buffer).

-

Measure the fluorescence of 4-MU using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then applied to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the antiviral agent is a measure of its efficacy.

Methodology:

-

Cell Culture:

-

Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates to form a confluent monolayer.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of oseltamivir or other antiviral compounds.

-

Prepare a viral stock with a known titer.

-

-

Infection and Treatment:

-

Wash the cell monolayers.

-

Infect the cells with a standardized amount of virus in the presence of the diluted antiviral compound.

-

Incubate to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or Avicel) with the corresponding concentration of the antiviral compound.

-

Incubate for several days to allow for plaque formation.

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with formalin).

-

Stain the cell monolayer (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to a no-compound control.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

-

Experimental Workflow Diagram

Development of Resistance

The widespread use of oseltamivir has led to the emergence of resistant influenza strains. Resistance is primarily associated with single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.

Common resistance mutations include:

-

H275Y (in N1 subtypes): This is the most common mutation conferring high-level resistance to oseltamivir.[7]

-

E119V (in N2 subtypes): This mutation confers a lower level of resistance to oseltamivir.[6]

-

R292K (in N2 subtypes): This mutation can cause high-level resistance to oseltamivir.[6]

The development of resistance underscores the importance of ongoing surveillance and the development of new antiviral agents with different mechanisms of action.

Conclusion

This compound, through its active metabolite oseltamivir carboxylate, remains a critical tool in the management of influenza. Its mechanism of action as a competitive inhibitor of neuraminidase is well-established, effectively preventing the release and spread of influenza A and B viruses. A thorough understanding of its molecular interactions, the quantitative measures of its inhibitory activity, and the mechanisms of resistance is essential for its appropriate clinical use and for the development of next-generation influenza antivirals. The experimental protocols detailed in this guide provide a framework for the continued evaluation of oseltamivir and novel neuraminidase inhibitors. Furthermore, ongoing research into the interplay between neuraminidase activity and host cell signaling pathways may reveal new therapeutic targets for influenza.

References

- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oseltamivir - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza A Virus Neuraminidase Protein Enhances Cell Survival through Interaction with Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6) Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Oseltamivir Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a cornerstone in the management of influenza A and B virus infections. Its synthesis has been a subject of intense research, driven by the need for efficient, scalable, and cost-effective production methods, particularly in the context of seasonal epidemics and pandemic preparedness. This technical guide provides an in-depth overview of the core synthetic pathways to oseltamivir, presenting comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.

Comparative Analysis of Major Synthetic Routes

The synthesis of oseltamivir has evolved significantly from its initial reliance on (-)-shikimic acid, a natural product with variable supply. Numerous academic and industrial research groups have developed alternative strategies, employing a diverse range of starting materials and synthetic transformations. The following tables summarize the quantitative data for several prominent synthetic routes, offering a clear comparison of their key metrics.

Table 1: Comparison of Oseltamivir Synthesis Pathways - Starting from (-)-Shikimic Acid

| Parameter | Roche Industrial Synthesis | Karpf-Trussardi Azide-Free Route | Shi Synthesis |

| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | (-)-Shikimic Acid |

| Number of Steps | ~12 | ~8 | 8 |

| Overall Yield | ~30% | 17-22%[1] | ~47%[2] |

| Use of Azide (B81097) | Yes | No[1] | Yes[2] |

| Key Reactions | Epoxidation, Azide opening, Aziridination | Ketalization, Epoxidation, Allylamine opening[1] | Trimesylation, Regioselective azidation, Aziridination[2] |

| Final Product Purity | High | 99.7%[1] | High |

Table 2: Comparison of Oseltamivir Synthesis Pathways - Alternative Starting Materials

| Parameter | Corey Synthesis | Fukuyama Synthesis | Trost Synthesis | Hayashi Synthesis |

| Starting Material | 1,3-Butadiene (B125203) & Acrylic Acid[1] | Pyridine & Acrolein[1] | Racemic Lactone | Alkoxyaldehyde & Nitroalkene[1] |

| Number of Steps | ~12[3] | ~14[4] | 8 | 3 (one-pot operations)[1] |

| Overall Yield | ~30%[5] | ~5.6% | 30% | 57%[1] |

| Use of Azide | No[5] | No | No | Yes[1] |

| Key Reactions | Asymmetric Diels-Alder, Iodolactamization[1] | Asymmetric Diels-Alder, Hofmann Rearrangement[4] | Pd-catalyzed Asymmetric Allylic Alkylation, Rh-catalyzed Aziridination | Asymmetric Michael Reaction, Domino Michael/HWE, Curtius Rearrangement[1] |

| Key Catalyst | CBS Catalyst[1] | McMillan Catalyst[1] | Pd-catalyst with Trost ligand, Rh-catalyst | Diphenylprolinol silyl (B83357) ether[1] |

Experimental Workflows and Logical Relationships

The strategic planning of a multi-step synthesis is critical for its efficiency and success. The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in selected oseltamivir synthesis pathways.

Detailed Experimental Protocols for Key Synthetic Steps

The following section provides detailed methodologies for key transformations in prominent oseltamivir syntheses. These protocols are intended for an audience with a professional background in synthetic organic chemistry.

Roche Industrial Synthesis from (-)-Shikimic Acid: Key Steps

The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that starts from naturally available (-)-shikimic acid.[1]

-

Esterification of (-)-Shikimic Acid:

-

(-)-Shikimic acid is dissolved in ethanol.

-

Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure to yield ethyl shikimate.

-

-

Formation of the Key Epoxide Intermediate:

-

Ethyl shikimate undergoes a three-step sequence: ketalization of the 3,4-diol with 3-pentanone, mesylation of the 5-hydroxyl group, and subsequent treatment with a base (e.g., potassium bicarbonate) to induce epoxide formation.[1]

-

-

Regioselective Azide Opening of the Epoxide:

-

The epoxide intermediate is dissolved in a suitable solvent mixture (e.g., acetone/water).

-

Sodium azide is added, and the reaction is stirred to regioselectively open the epoxide ring, introducing the azide moiety at the C-5 position.

-

-

Aziridination and Final Steps:

-

The resulting azido alcohol undergoes a sequence of reactions including mesylation of the remaining hydroxyl group, followed by a Staudinger reaction with triphenylphosphine (B44618) to form an iminophosphorane, which then cyclizes to an aziridine.

-

The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.

-

Finally, N-acetylation of the newly formed amine and subsequent reduction of the azide group to an amine, followed by another N-acetylation, yields oseltamivir.

-

Corey's Synthesis from 1,3-Butadiene and Acrylic Acid: Key Steps

This route, developed by E.J. Corey and coworkers, represents a significant departure from the shikimic acid-based syntheses and utilizes readily available starting materials.[1]

-

Asymmetric Diels-Alder Reaction:

-

1,3-Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid.

-

The reaction is catalyzed by an oxazaborolidine catalyst (CBS catalyst) to achieve high enantioselectivity in the formation of the cyclohexene ring.[1]

-

-

Iodolactamization:

-

The Diels-Alder adduct is first converted to the corresponding amide by treatment with ammonia.

-

The amide then undergoes an iodolactamization reaction upon treatment with iodine and trimethylsilyl (B98337) triflate, forming a bicyclic iodolactam.[1]

-

-

Formation of the Aziridine Intermediate:

-

The iodolactam is subjected to a series of transformations including N-protection with a Boc group, elimination of HI to form an alkene, allylic bromination with NBS, and a subsequent base-mediated cleavage of the lactam and elimination of HBr to yield a diene.

-

This diene then undergoes a stereoselective bromoacetamidation followed by an intramolecular nucleophilic substitution to form the key aziridine intermediate.[1]

-

-

Final Step: Aziridine Ring Opening:

-

The aziridine is regioselectively opened with 3-pentanol in the presence of a Lewis acid to install the characteristic pentyloxy side chain and reveal the second amino group, which is then acylated to afford oseltamivir.[1]

-

Hayashi's Three One-Pot Synthesis: Key Operations

The synthesis developed by Yujiro Hayashi's group is notable for its efficiency, achieving the total synthesis of oseltamivir in just three one-pot operations with a high overall yield.[1]

-

One-Pot Operation 1: Asymmetric Michael Addition and Cyclohexene Formation:

-

An alkoxyaldehyde is reacted with a nitroalkene in the presence of a diphenylprolinol silyl ether organocatalyst to afford a Michael adduct with high enantioselectivity.[1]

-

A diethyl vinylphosphonate (B8674324) derivative is then added to the reaction mixture, initiating a domino Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring.[1]

-

-

One-Pot Operation 2: Acyl Azide Formation:

-

The cyclohexene intermediate from the first operation is treated with trifluoroacetic acid to deprotect a tert-butyl ester.

-

The resulting carboxylic acid is then converted to the acyl chloride using oxalyl chloride and a catalytic amount of DMF.

-

Finally, sodium azide is added to form the acyl azide.[1]

-

-

One-Pot Operation 3: Curtius Rearrangement and Final Transformations:

-

The acyl azide undergoes a Curtius rearrangement to an isocyanate, which is then trapped with an alcohol to form a carbamate.

-

The nitro group is reduced to an amine using zinc powder in the presence of an acid.

-

A final retro-Michael reaction of a thiol protecting group yields oseltamivir.[1]

-

This guide provides a foundational understanding of the key synthetic strategies employed in the production of oseltamivir. The continuous innovation in synthetic methodology highlights the importance of this therapeutic agent and the ongoing efforts to ensure its accessibility. Researchers and drug development professionals are encouraged to consult the primary literature for more exhaustive experimental details and the full scope of synthetic advancements in this field.

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. synarchive.com [synarchive.com]

- 5. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir Acid Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, marketed as Tamiflu®, stands as a cornerstone of antiviral therapy for influenza A and B viruses. Its development represents a triumph of rational drug design, targeting the viral neuraminidase enzyme essential for viral propagation. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and synthesis of Oseltamivir Acid Hydrochloride. It includes detailed experimental protocols, quantitative data, and visualizations to serve as a comprehensive resource for the scientific community.

Discovery and Development

The journey of Oseltamivir began in the early 1990s at Gilead Sciences, where a focused effort was initiated to develop an orally bioavailable neuraminidase inhibitor.[1] Building on the understanding of the critical role of the neuraminidase enzyme in the influenza virus life cycle, researchers employed structure-based drug design.[1][2] By utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase, a series of carbocyclic compounds were designed as potential inhibitors.[2] This rational approach led to the identification of GS 4104, which would later be named Oseltamivir.[2]

In 1996, Gilead Sciences exclusively licensed the patents for Oseltamivir to Hoffmann-La Roche for final development and commercialization.[1] Roche successfully brought the drug to market under the trade name Tamiflu®.[1] Oseltamivir was first approved for medical use in the United States in 1999.[3] It was the first neuraminidase inhibitor available in oral form.[3]

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug, meaning it is administered in an inactive form, Oseltamivir Phosphate.[1][4] Following oral administration, it is readily absorbed from the gastrointestinal tract and extensively converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate.[1][4][5]

The antiviral activity of Oseltamivir is entirely dependent on the action of Oseltamivir Carboxylate, which is a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[4][5] The neuraminidase enzyme is a glycoprotein (B1211001) found on the surface of the influenza virus and is crucial for the release of newly formed viral particles from infected host cells.[4][6] It achieves this by cleaving sialic acid residues from the host cell's surface, to which the new virions are attached via their hemagglutinin protein.[4][6]

By mimicking the natural substrate (sialic acid) of the neuraminidase enzyme, Oseltamivir Carboxylate binds to the enzyme's active site with high affinity, effectively blocking its function.[7] This inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and preventing their release and subsequent infection of other cells.[4][7] This targeted action halts the spread of the virus within the respiratory tract.[8]

Figure 1: Signaling pathway of neuraminidase inhibition by Oseltamivir.

Chemical Synthesis

The most common and industrially applied synthesis of Oseltamivir starts from (-)-shikimic acid, a natural product harvested from Chinese star anise or produced through fermentation using recombinant E. coli.[9] The synthesis is stereospecific, which is critical as Oseltamivir has three stereocenters, and only one of the eight possible stereoisomers is therapeutically active.[9]

Synthesis from (-)-Shikimic Acid: Key Steps

The synthesis from (-)-shikimic acid involves several key transformations, including esterification, mesylation, azidation, and aziridination.[3][10]

References

- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. york.ac.uk [york.ac.uk]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacokinetics of Orally Administered Oseltamivir in Healthy Obese and Nonobese Thai Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Oseltamivir Acid Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (B103847), commercially available as the prodrug oseltamivir phosphate (B84403) (Tamiflu®), is a cornerstone in the management of influenza A and B virus infections. Upon oral administration, oseltamivir phosphate is rapidly hydrolyzed by hepatic esterases to its active metabolite, oseltamivir acid (oseltamivir carboxylate). The hydrochloride salt of this active metabolite, oseltamivir acid hydrochloride, is the focus of this technical guide. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for the development of alternative formulations, analytical method development, and in vitro experimental design. This document provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and relevant metabolic and experimental workflow diagrams.

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses, which is essential for the release of newly formed virus particles from infected cells.[1] By blocking this enzyme, oseltamivir acid prevents the spread of the virus in the respiratory tract.[1] While the prodrug, oseltamivir phosphate, is formulated for oral administration due to its high aqueous solubility, the physicochemical properties of the active metabolite's hydrochloride salt are of significant interest for research and development.[2] This guide focuses on the solubility of this compound in various solvents, a key parameter influencing its behavior in both in vitro and in vivo systems.

Metabolic Pathway of Oseltamivir

Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate. In the body, it undergoes hydrolysis by carboxylesterases, primarily in the liver, to form the active metabolite, oseltamivir acid (oseltamivir carboxylate). This conversion is a critical step for the drug's antiviral activity.

Caption: Metabolic activation of Oseltamivir Phosphate to Oseltamivir Acid.

Solubility of this compound

Table 1: Solubility of this compound and Related Compounds

| Solvent System | Compound | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | Soluble |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Oseltamivir Acid | Not Specified | ~ 10 mg/mL |

| Water | This compound | Not Specified | Data Not Available |

| Ethanol | This compound | Not Specified | Data Not Available |

| Methanol | This compound | Not Specified | Data Not Available |

| Acetone | This compound | Not Specified | Data Not Available |

| Acetonitrile | This compound | Not Specified | Data Not Available |

Note: The solubility in PBS is for the free acid form, not the hydrochloride salt, and is provided here for reference.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the well-established shake-flask method. This protocol provides a general procedure that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, PBS)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Determine the concentration of the undiluted saturated solution by applying the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Screening

For higher throughput screening of solubility in various solvents or conditions, a miniaturized version of the shake-flask method or a kinetic solubility assay can be employed. The following diagram illustrates a general workflow for such a study.

Caption: A typical experimental workflow for determining drug solubility.

Conclusion

The solubility of this compound is a fundamental physicochemical property that is crucial for its development and application in research. While comprehensive quantitative data remains limited in the public domain, this guide provides the available information and a robust experimental framework for its determination. The provided protocols and workflows can be readily adapted by researchers to generate the specific solubility data required for their studies. Further investigation into the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media is warranted to support future formulation and drug delivery research.

References

Oseltamivir Acid Hydrochloride prodrug activation to oseltamivir carboxylate

An In-depth Exploration of the Metabolic Conversion of Oseltamivir (B103847) Acid Hydrochloride to its Active Form, Oseltamivir Carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of a prodrug's activation mechanism is paramount for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolic activation of the influenza neuraminidase inhibitor, oseltamivir. Administered as the inactive prodrug oseltamivir acid hydrochloride (often referred to as oseltamivir phosphate), its therapeutic activity is entirely dependent on its conversion to the active metabolite, oseltamivir carboxylate.

The Core Activation Pathway: From Prodrug to Potent Inhibitor

Oseltamivir is an ethyl ester prodrug designed to enhance oral bioavailability.[1][2] Following oral administration, it is readily absorbed from the gastrointestinal tract.[3][4] The crucial activation step, the hydrolysis of the ester bond, occurs predominantly in the liver.[5][6][7] This biotransformation is catalyzed by the human carboxylesterase 1 (hCE1), a key enzyme in the metabolism of many ester-containing drugs.[7][8][9] The product of this enzymatic reaction is the active antiviral agent, oseltamivir carboxylate, which is then distributed systemically to the sites of influenza infection.[3][5] Notably, cytochrome P450 enzymes are not involved in this activation process.[3][10]

The activation of oseltamivir is highly efficient, with approximately 80% of the orally administered dose being converted to the active oseltamivir carboxylate, demonstrating high absolute bioavailability.[3][10] The active metabolite is detectable in plasma within 30 minutes of oral administration, reaching peak concentrations in 3 to 4 hours.[3][10]

Below is a diagram illustrating the metabolic activation pathway of oseltamivir.

Caption: Metabolic activation pathway of the oseltamivir prodrug.

Quantitative Analysis of Oseltamivir Activation

The efficiency of oseltamivir activation is a critical determinant of its antiviral efficacy. Various pharmacokinetic parameters have been quantified to characterize this process.

| Parameter | Value | Population/Condition | Reference |

| Bioavailability of Oseltamivir Carboxylate | ~80% | Healthy Adults | [3][10] |

| Time to Peak Plasma Concentration (Tmax) of Oseltamivir Carboxylate | 3 - 4 hours | Healthy Adults | [3][10] |

| Apparent Elimination Half-life (t1/2) of Oseltamivir Prodrug | 1 - 3 hours | Healthy Adults | [4] |

| Apparent Elimination Half-life (t1/2) of Oseltamivir Carboxylate | 6 - 10 hours | Healthy Adults | [3][10] |

| Plasma Protein Binding of Oseltamivir Prodrug | 42% | Human Plasma | [11] |

| Plasma Protein Binding of Oseltamivir Carboxylate | Poor | Human Plasma | [11] |

| Median Conversion of Oseltamivir to Oseltamivir Carboxylate | 93% | Healthy Volunteers | [12] |

| Vmax of Oseltamivir Hydrolysis by hCE1 (p.Gly143Glu variant) | ~25% of Wild Type | In vitro | [13] |

| Catalytic Activity of hCE1 (p.Asp260fs variant) | Negligible | In vitro | [13] |

Factors Influencing Oseltamivir Activation

Several factors can influence the rate and extent of oseltamivir's conversion to its active form, leading to inter-individual variability in drug exposure.

-

Genetic Polymorphisms of Carboxylesterase 1 (CES1): The gene encoding hCE1 is polymorphic, and certain genetic variants can lead to decreased enzyme activity.[9] For instance, the CES1 variants p.Gly143Glu and p.Asp260fs have been shown to significantly impair the hydrolysis of oseltamivir in vitro.[13] This can result in lower plasma concentrations of the active metabolite and potentially compromise therapeutic efficacy.

-

Age: The expression and activity of hCE1 are age-dependent. Studies have shown that hepatic hCE1 expression is lower in children compared to adults, which may contribute to pharmacokinetic differences observed between these age groups.[14][15]

-

Drug-Drug Interactions: Co-administration of drugs that are also substrates or inhibitors of hCE1 could potentially affect the activation of oseltamivir. For example, the antiplatelet agent clopidogrel (B1663587) has been shown to inhibit the hydrolysis of oseltamivir in vitro.[7]

Experimental Protocols for Studying Oseltamivir Activation

The investigation of oseltamivir's metabolic activation relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Oseltamivir Hydrolysis Assay Using Human Liver Microsomes

This assay is fundamental for determining the kinetics of oseltamivir activation and assessing the impact of genetic variants or potential inhibitors.

Objective: To measure the rate of oseltamivir carboxylate formation from the oseltamivir prodrug by human liver microsomes.

Materials:

-

This compound

-

Oseltamivir carboxylate standard

-

Human liver microsomes (from wild-type and, if applicable, variant CES1 donors)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Internal standard for LC-MS/MS analysis (e.g., clopidogrel carboxylate)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of oseltamivir in a suitable solvent (e.g., water or buffer).

-

Prepare reaction mixtures containing human liver microsomes (e.g., 5-20 µg protein) in Tris-HCl buffer.

-

Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding oseltamivir to the reaction mixtures to achieve the desired final concentration (e.g., 400 µM).

-

Incubate the reactions at 37°C for a specified time (e.g., 10 minutes). The incubation time should be within the linear range of product formation.

-

Terminate the reactions by adding a quenching solution, such as cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of oseltamivir carboxylate using a validated LC-MS/MS method.

-

Calculate the rate of oseltamivir carboxylate formation, typically expressed as pmol/min/mg protein.

The following diagram outlines the general workflow for an in vitro oseltamivir activation study.

Caption: General experimental workflow for in vitro oseltamivir activation.

In Vivo Pharmacokinetic Study in Animal Models or Humans

These studies are essential for understanding the complete pharmacokinetic profile of oseltamivir and its active metabolite in a living system.

Objective: To determine the plasma concentration-time profiles of oseltamivir and oseltamivir carboxylate following oral administration.

Procedure (General Outline):

-

Subject Recruitment and Dosing: Recruit healthy volunteers or select appropriate animal models. Administer a single oral dose of this compound.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentrations of oseltamivir and oseltamivir carboxylate in plasma samples using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life for both the prodrug and the active metabolite.

Conclusion

The activation of the oseltamivir prodrug is a highly efficient, liver-centric process mediated by the carboxylesterase hCE1. This conversion is fundamental to the drug's antiviral activity. A comprehensive understanding of this activation pathway, including its quantitative aspects and the factors that influence it, is crucial for optimizing dosing strategies, predicting potential drug interactions, and interpreting inter-individual variability in patient response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this critical metabolic step in influenza therapy.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Association of Oseltamivir Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of High-Dose Oseltamivir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human carboxylesterases HCE1 and HCE2: ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir Acid Hydrochloride: A Technical Guide for Influenza A and B Virus Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oseltamivir (B103847) Acid Hydrochloride (the active metabolite of Oseltamivir Phosphate) and its pivotal role in the study of influenza A and B viruses. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes associated biological and experimental workflows.

Core Mechanism of Action

Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] Oseltamivir phosphate (B84403) is a prodrug that is rapidly hydrolyzed by hepatic esterases in vivo to its active form, oseltamivir carboxylate (Oseltamivir Acid).[1][4]

The viral neuraminidase is a surface glycoprotein (B1211001) crucial for the release of newly formed viral particles from infected host cells.[4][5][6][7] It cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell, to which the viral hemagglutinin (HA) protein of progeny virions is attached.[4][6][7] By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of new virions, thereby halting the spread of infection within the respiratory tract.[4][8][9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 6. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Oseltamivir Prophylaxis Reduces Inflammation and Facilitates Establishment of Cross-Strain Protective T Cell Memory to Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuraminidase activity of influenza A virus determines the strain-specific sensitivity to neutralization by respiratory mucus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Oseltamivir Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of oseltamivir (B103847) acid hydrochloride, the active metabolite of the antiviral drug oseltamivir. This document details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, presenting key data in structured tables and outlining detailed experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation and quantification of oseltamivir acid. Electrospray ionization (ESI) is the most common ionization technique employed for this analysis, typically in the positive ion mode.

Data Presentation

The following table summarizes the key mass-to-charge ratio (m/z) values for oseltamivir acid observed in mass spectrometry.

| Analysis | Ion | m/z | Notes |

| Full Scan MS | [M+H]⁺ | 285.1 | Protonated molecule of oseltamivir acid (free base).[1][2] |

| Tandem MS (MS/MS) | Precursor Ion | 285.1 | Selected for fragmentation analysis.[1][2] |

| Product Ion | 138.1 | A major fragment ion observed in positive ionization mode.[1][2] | |

| Product Ion | 166.2 | Another significant fragment ion.[1] |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical method for the analysis of oseltamivir acid in a biological matrix, such as human plasma.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute oseltamivir acid with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography (LC)

-

Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[2]

-

Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (30:70, v/v).[2]

-

Flow Rate: 0.7 mL/min.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI), positive mode.[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM).[2]

-

Collision Gas: Argon.

-

Data Acquisition: The instrument software is used to acquire and process the data.

Visualization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural confirmation of oseltamivir acid hydrochloride, providing information on the chemical environment of each proton and carbon atom.

Data Presentation

¹H NMR (Proton NMR)

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Olefinic CH | ~6.8 | s | - |

| CH-O | ~4.2 | m | - |

| CH-N (acetamide) | ~4.0 | m | - |

| CH-N (amine) | ~3.5 | m | - |

| O-CH(CH₂)₂ | ~3.4 | m | - |

| CH₂ (cyclohexene) | ~2.8, 2.4 | m | - |

| Acetyl CH₃ | ~2.0 | s | - |

| Ethyl CH₂ | ~1.5 | q | ~7.0 |

| Ethyl CH₃ | ~0.9 | t | ~7.0 |

¹³C NMR (Carbon NMR)

| Carbon | Approximate Chemical Shift (ppm) |

| C=O (Carboxylic acid) | ~170 |

| C=O (Acetamide) | ~173 |

| C=C (olefinic) | ~138, ~130 |

| C-O | ~80 |

| C-N (acetamide) | ~55 |

| C-N (amine) | ~50 |

| O-C(CH₂)₂ | ~75 |

| CH₂ (cyclohexene) | ~35 |

| Acetyl CH₃ | ~23 |

| Ethyl CH₂ | ~26 |

| Ethyl CH₃ | ~10 |

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

3. ¹H NMR Acquisition

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

4. ¹³C NMR Acquisition

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Visualization

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound.

Data Presentation

The following table lists the characteristic IR absorption bands for oseltamivir. The exact peak positions for the hydrochloride salt may show slight shifts.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | O-H stretch (broad) | Carboxylic acid |

| ~3280 | N-H stretch | Amine/Amide |

| ~2970 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1250 | C-O stretch | Carboxylic acid/Ether |

| ~1100 | C-N stretch | Amine |

Experimental Protocol: FT-IR (KBr Pellet Method)

1. Sample Preparation

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[5][6]

-

The mixture should be a fine, homogeneous powder.

2. Pellet Formation

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

3. FT-IR Analysis

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[5]

-

The final spectrum is presented in terms of transmittance or absorbance.

Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSELTAMIVIR ACID(187227-45-8) 1H NMR spectrum [chemicalbook.com]

- 4. Oseltamivir(196618-13-0) 1H NMR spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Foundational Research of Oseltamivir Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Oseltamivir (B103847), an antiviral medication, is a cornerstone in the management of influenza A and B viruses.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on its active form, oseltamivir carboxylate, covering its mechanism of action, synthesis, pharmacokinetic profile, clinical efficacy, and mechanisms of resistance.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is an ethyl ester prodrug that is hydrolyzed in the body to its active metabolite, oseltamivir carboxylate.[3][4] This active form is a potent and selective competitive inhibitor of the neuraminidase enzyme, which is crucial for the replication of influenza viruses.[1][2]

The neuraminidase enzyme on the surface of the influenza virus cleaves sialic acid residues from glycoproteins on the surface of the host cell.[1][5] This action is essential for the release of newly formed virus particles from an infected cell, allowing them to infect other cells.[4][6] Oseltamivir carboxylate, being a sialic acid analogue, binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[1] This inhibition leads to the aggregation of new virions on the cell surface and a reduction in viral spread.[3]

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir typically starts from shikimic acid, a naturally occurring compound extracted from Chinese star anise.[7][8] The process involves multiple steps to introduce the necessary functional groups and establish the correct stereochemistry, as the molecule has three stereocenters.[7] While various synthetic routes have been developed, the industrial process often involves the formation of an epoxide intermediate, followed by azide (B81097) opening to introduce the amino group.[4][8]

Pharmacokinetics

Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is readily absorbed and converted by hepatic esterases to the active oseltamivir carboxylate.[2] This conversion is essential for its antiviral activity.[4]

| Parameter | Value | Reference |

| Oral Bioavailability | ~80% | [1][2][9] |

| Time to Peak Plasma Concentration (Active Metabolite) | 3-4 hours | [10][11] |

| Half-life (Oseltamivir) | 1-3 hours | [1][9] |

| Half-life (Oseltamivir Carboxylate) | 6-10 hours | [1] |

| Volume of Distribution | 23-26 Liters | [1][2] |

| Plasma Protein Binding (Oseltamivir) | 42% | [2][9] |

| Plasma Protein Binding (Oseltamivir Carboxylate) | Low | [2] |

| Elimination | >99% as active metabolite via renal excretion | [2] |

digraph "Oseltamivir Pharmacokinetics" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [color="#4285F4"];"Oral_Admin" [label="Oral Administration\nof Oseltamivir\nPhosphate (Prodrug)", shape=ellipse, fillcolor="#FBBC05"]; "Absorption" [label="Rapid Absorption\nfrom GI Tract", fillcolor="#FFFFFF", fontcolor="#202124"]; "Liver" [label="Liver\n(Hepatic Esterases)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; "Active_Metabolite" [label="Oseltamivir Carboxylate\n(Active Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Systemic_Circulation" [label="Systemic\nCirculation", fillcolor="#FFFFFF", fontcolor="#202124"]; "Elimination" [label="Renal\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Oral_Admin" -> "Absorption"; "Absorption" -> "Liver"; "Liver" -> "Active_Metabolite"; "Active_Metabolite" -> "Systemic_Circulation"; "Systemic_Circulation" -> "Elimination"; }

Clinical Efficacy

Clinical trials have demonstrated that oseltamivir can reduce the duration of influenza symptoms and the incidence of complications.

| Outcome | Result | Reference |

| Time to Alleviation of Symptoms (Adults) | Reduced by 16.8 hours (95% CI: 8.4 to 25.1 hours) | [12] |

| Time to Alleviation of Symptoms (Healthy Children) | Reduced by 29 hours (95% CI: 12 to 47 hours) | [12] |

| Risk of Otitis Media (Children) | Reduced by 34% in the intention-to-treat infected population | [13] |

| Investigator-Mediated Unverified Pneumonia (Adults) | Reduced risk (Risk Difference: 1.00%, 95% CI: 0.22% to 1.49%) | [12] |

| Prophylaxis (Symptomatic Influenza) | Reduced incidence by 55% in participants | [12] |

| Viral Shedding at Day 3 (Low-risk Adults) | 45.0% in oseltamivir group vs. 57.2% in placebo group | [14] |

| Clinical Failure in Hospitalized Patients with LRTI | 26% lower risk in patients with confirmed influenza | [15] |

Mechanisms of Resistance

Resistance to oseltamivir is primarily associated with point mutations in the viral neuraminidase gene.[6] These mutations can alter the active site of the enzyme, reducing the binding affinity of oseltamivir carboxylate while maintaining the enzyme's ability to cleave sialic acid.[5]

The most well-known resistance mutation is H275Y (histidine to tyrosine substitution at position 275) in N1 neuraminidases.[5][6][16][17] Other mutations associated with resistance include R292K and N295S in N2 neuraminidases.[16][18]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorogenic)

This assay is commonly used to determine the inhibitory activity of compounds like oseltamivir carboxylate against the influenza neuraminidase enzyme.

Materials:

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4]

-

Assay buffer: MES buffer with CaCl2.[4]

-

Oseltamivir carboxylate (or other inhibitors) at various concentrations.[4]

-

Neuraminidase enzyme (recombinant or from viral lysates).

-

96-well black microplates. [4]

-

Fluorescence plate reader. [4]

-

Stop solution: e.g., NaOH or glycine (B1666218) buffer.

Procedure:

-

Prepare Inhibitor Dilutions: A serial dilution of oseltamivir carboxylate is prepared in the assay buffer to create a range of concentrations.[4]

-

Enzyme and Inhibitor Incubation: A fixed amount of neuraminidase enzyme is added to each well of the microplate containing the inhibitor dilutions and a control (no inhibitor). The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[4]

-

Substrate Addition: The fluorogenic substrate MUNANA is added to all wells.

-

Enzymatic Reaction: The plate is incubated at 37°C for a set period (e.g., 60 minutes). During this time, active neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone.

-

Stop Reaction: The enzymatic reaction is terminated by adding a stop solution.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader (e.g., excitation at ~365 nm and emission at ~450 nm).

-

Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 9. Population pharmacokinetics of oseltamivir in non-pregnant and pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of Intravenous Oseltamivir: Single- and Multiple-Dose Phase I Studies with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bmj.com [bmj.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effectiveness of oseltamivir treatment on clinical failure in hospitalized patients with lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Oseltamivir Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oseltamivir (B103847) Phosphate (B84403), the phosphate salt of Oseltamivir, is a potent antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] It functions as a prodrug, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[2][3][4] Accurate and reliable analytical methods are crucial for the quality control of Oseltamivir Acid Hydrochloride in bulk drug substances and pharmaceutical formulations. This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for Oseltamivir.

I. HPLC Method Development and Optimization

The development of a robust HPLC method requires careful selection and optimization of chromatographic conditions to achieve adequate separation, sensitivity, and accuracy.

Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the analysis of Oseltamivir. A summary of commonly used chromatographic parameters is presented in Table 1.

Table 1: Summary of HPLC Chromatographic Conditions for Oseltamivir Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[3] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5] | Zorbax CN (150 mm x 4.6 mm, 5 µm)[1] | Purospher STAR® RP-18e[6] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (pH 2.5) : Methanol (55:45, v/v)[3] | Acetonitrile and Triethylamine (gradient)[5] | Methanol : 0.04 M Formic Acid pH 3.0 (50:50, v/v)[1][7] | Methanol : 0.02 M Phosphate Buffer pH 5 (50:50, v/v)[6] | Methanol : Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[5] | 1.2 mL/min[1][7] | Not Specified | 1.0 mL/min |

| Detection (UV) | 215 nm[3][5] | 215 nm[5] | 226 nm[1][7] | Not Specified | 223 nm |

| Injection Volume | 20 µL[3] | Not Specified | 20 µL[1] | 20 µL[6] | Not Specified |

| Temperature | Ambient[5] | Ambient[1] | 25 °C[6] | Not Specified | Not Specified |

| Internal Standard | Not Specified | Not Specified | Sotalol Hydrochloride[1][7] | Not Specified | Not Specified |

Experimental Workflow for HPLC Method Development

The process of developing a suitable HPLC method can be visualized as a systematic workflow.

References

- 1. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

Application Note: Quantitative Analysis of Oseltamivir and Oseltamivir Acid in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (B103847) is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] Following oral administration, it is rapidly metabolized by hepatic esterases into its active form, oseltamivir carboxylate (oseltamivir acid).[2][3] Accurate and sensitive quantification of both oseltamivir and its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][4] This application note provides a detailed protocol for the simultaneous determination of oseltamivir and oseltamivir acid in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for the analysis of oseltamivir and oseltamivir acid in human plasma.

| Parameter | Oseltamivir | Oseltamivir Acid (Carboxylate) | Reference |

| LLOQ | 0.08 - 2.08 ng/mL | 2.0 - 10.8 ng/mL | [1][2][3] |

| Linearity Range | 0.3 - 241.12 ng/mL | 2.0 - 1251.8 ng/mL | [1][2][5] |

| Recovery | ≥89% | ~92.7% | [3][4] |

| Precision (%CV) | <10% - 13.7% | <8.2% | [3][6] |

| Accuracy | 91% - 105% | 88% - 109% | [3][6] |

Experimental Protocol

This protocol outlines a typical workflow for the LC-MS/MS analysis of oseltamivir and oseltamivir acid in human plasma.

Materials and Reagents

-

Oseltamivir and Oseltamivir Acid reference standards

-

Deuterated internal standards (Oseltamivir-D5 and Oseltamivir Acid-D3)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate

-

Water (Type I)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis® HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Sample Preparation

A solid-phase extraction (SPE) method is described below, which generally provides cleaner extracts.[2][4][5]

-

Plasma Pre-treatment: Thaw frozen human plasma samples at room temperature.[1] Vortex to ensure homogeneity.

-

Aliquoting: Pipette 200-300 µL of plasma into a clean microcentrifuge tube.[4][5]

-

Internal Standard Spiking: Add the internal standard solution (Oseltamivir-D5 and Oseltamivir Acid-D3) to each plasma sample.

-

Protein Precipitation/Acidification: Add an equal volume of acidic solution (e.g., 0.1% formic acid in water) to precipitate proteins and acidify the sample. Vortex mix.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by equilibration with water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent solution to remove interferences.

-

Elution: Elute the analytes and internal standards from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5µm or Symmetry C18, 100 mm×4.6 mm, 5 μm) is commonly used.[4][5]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[2][4][5] A common mobile phase composition is a 60:40 (v/v) mixture of methanol and 0.1% formic acid.[5]

-

Flow Rate: A typical flow rate is between 0.6 and 0.7 mL/min.[1][5]

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[1]

-

Injection Volume: Inject 2-10 µL of the reconstituted sample.[3]

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Experimental Workflow Diagram

References

- 1. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]

- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Oseltamivir Active Metabolite in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Oseltamivir's active metabolite, Oseltamivir (B103847) Carboxylate (also referred to as Oseltamivir Acid), in plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate. This active metabolite is a potent inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[1] Accurate quantification of Oseltamivir Carboxylate in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] The protocols detailed below provide robust and reproducible methods for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma.

Table 1: Oseltamivir Quantitative Parameters

| Parameter | Method 1[3][4] | Method 2[1][5][6][7] | Method 3[8] |

| Linearity Range (ng/mL) | 0.5 - 200 | 0.3 - 200 | 0.92 - 745.98 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.30 | 0.92 |

| Accuracy (%) | Not explicitly stated | 97 - 105 | Within 10.1% (of nominal) |

| Precision (% CV) | Not explicitly stated | < 10 | Within 10.1% |

| Extraction Recovery (%) | 94.4 | ≥ 89 | 68.72 |

| Internal Standard | Deuterated Oseltamivir | Venlafaxine | Acyclovir |

Table 2: Oseltamivir Carboxylate (Acid) Quantitative Parameters

| Parameter | Method 1[3][4] | Method 2[2] | Method 3[8] |

| Linearity Range (ng/mL) | 2.0 - 800 | 10.8 - 1251.8 | 5.22 - 497.49 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 10.8 | 5.22 |

| Accuracy (%) | Not explicitly stated | Not explicitly stated | Within 10.1% (of nominal) |

| Precision (% CV) | Not explicitly stated | Not explicitly stated | Within 10.1% |

| Extraction Recovery (%) | 92.7 | Not explicitly stated | 70.66 |

| Internal Standard | Deuterated Oseltamivir Carboxylate | Not explicitly stated | Acyclovir |

Experimental Protocols

The following are detailed protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE) Method[1][4]

This protocol is suitable for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate.

1. Sample Preparation:

- Thaw frozen plasma samples in an ice bath.

- To 200 µL of plasma, add 50 µL of a mixed internal standard solution (deuterated analogs of Oseltamivir and Oseltamivir Carboxylate).

- Vortex the mixture for 15 seconds.

- Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

- Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.

- Condition an Orochem DVB-LP (1 cc, 30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

- Load the supernatant onto the conditioned SPE cartridge.

- Wash the cartridge twice with 1% formic acid in water.

- Elute the analytes with 0.2 mL of a dichlorvos (B1670471) solution (0.1 mg/mL in acetonitrile):water (70:30, v/v).

- Transfer the eluate for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent

- Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)

- Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (30:70, v/v)

- Flow Rate: 1.0 mL/min (example, adjust as needed)

- Injection Volume: 10 µL

- Column Temperature: Ambient

- MS System: MDS SCIEX API-4000 triple quadrupole mass spectrometer or equivalent

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Oseltamivir: m/z 313.1 → 166.2

- Oseltamivir Carboxylate: m/z 285.1 → 138.1

- Oseltamivir-d5 (IS): m/z 318.1 → 171.2

- Oseltamivir Carboxylate-d4 (IS): m/z 289.2 → 138.3

Protocol 2: Liquid-Liquid Extraction (LLE) Method[2][6][7][8]

This protocol is described for the quantification of Oseltamivir.

1. Sample Preparation:

- To a 300 µL aliquot of plasma, add the internal standard (e.g., Venlafaxine).

- Add 800 µL of ethyl acetate.

- Vortex the mixture for 8 minutes at 2100 rpm.

- Centrifuge at 12,000 x g for 6 minutes at 4°C.

- Transfer 500 µL of the upper organic layer for analysis.

2. LC-MS/MS Conditions:

- LC System: Shimadzu Nexera X2 or equivalent

- Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm)

- Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile

- Flow Rate: 0.60 mL/min

- Injection Volume: 2 µL

- Column Temperature: 40°C

- Autosampler Temperature: 15°C

- MS System: AB Sciex 5500 triple quadrupole mass spectrometer or equivalent

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Oseltamivir: m/z 313.3 → 166.1

- Venlafaxine (IS): m/z 278.1 → 58.1

Method Validation

All analytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Validation should assess the following parameters:

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analytes and internal standards in blank plasma samples.[2]

-

Linearity: The method should demonstrate linearity over a defined concentration range with a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for LLOQ).[1]

-

Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.

-

Matrix Effect: The ionization of the analytes should not be significantly suppressed or enhanced by the plasma matrix.[2]

-

Stability: The stability of the analytes in plasma should be evaluated under various storage conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage at -80°C.[1]

Visualizations

Bioanalytical Workflow for Oseltamivir Carboxylate Quantification

Caption: Workflow for Oseltamivir Carboxylate analysis in plasma.

Logical Relationship of Method Validation Parameters

References

- 1. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]